N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is an organic compound with a complex structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with a suitable benzothiophene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene core, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-3-phenylacrylamide
Uniqueness
N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H17NO2S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C17H17NO2S/c1-11(19)12-6-4-7-14(9-12)18-17(20)16-15-8-3-2-5-13(15)10-21-16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,18,20) |
InChI Key |
WIKQCCRPIVIJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3CCCCC3=CS2 |
Origin of Product |
United States |
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